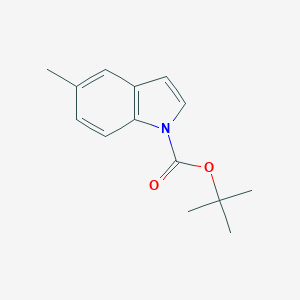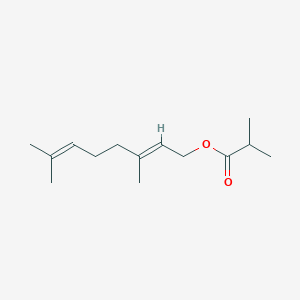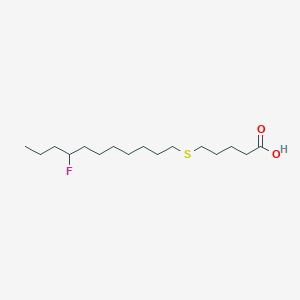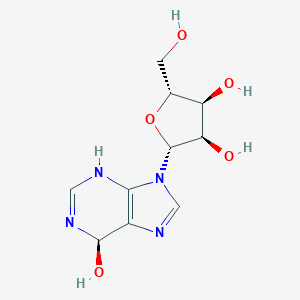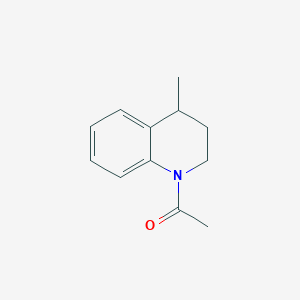
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as MDQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQE is a ketone derivative of 4-methyl-1,2,3,4-tetrahydroquinoline, which is a heterocyclic compound with a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a number of biochemical and physiological effects in animal models. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to alleviate pain in animal models of chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone for the treatment of epilepsy and chronic pain. Another area of interest is the investigation of the neuroprotective effects of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone in animal models of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and to determine its potential for clinical use.
Synthesemethoden
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through a multistep process that involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide to yield 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity.
Eigenschaften
CAS-Nummer |
135579-07-6 |
|---|---|
Produktname |
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
KFEGYPQOCZBZQO-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
Kanonische SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



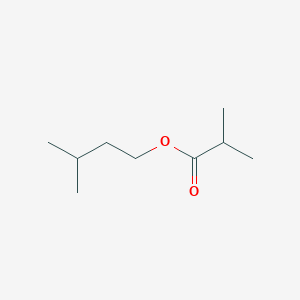
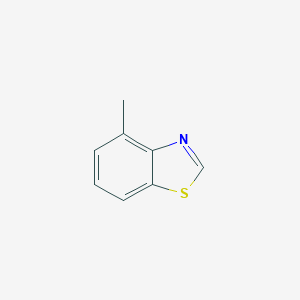
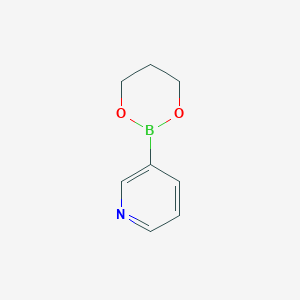
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
